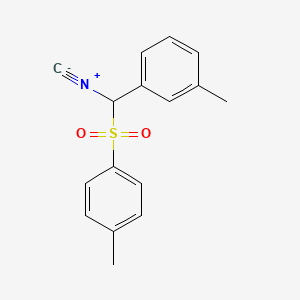

1-(Isocyano(tosyl)methyl)-3-methylbenzene

Description

Properties

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIULXLLBHXETDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622210 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459216-21-8 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tosylmethyl Isocyanide (TosMIC) and its Derivatives

Introduction: The Versatile Role of TosMIC in Modern Organic Synthesis

1-(Isocyanomethanesulfonyl)-4-methylbenzene, more commonly known as p-toluenesulfonylmethyl isocyanide or by its acronym TosMIC, is a uniquely versatile and powerful reagent in organic chemistry.[1][2][3] While the specific nomenclature "1-(Isocyano(tosyl)methyl)-3-methylbenzene" suggests a meta-substituted isomer, the vast majority of scientific literature, commercial availability, and practical application centers on the para-substituted (4-methyl) isomer, which will be the focus of this guide.[1][2][4] TosMIC is a stable, colorless, and practically odorless solid, a rare characteristic for an isocyanide, making it a favored reagent in many synthetic laboratories.[1][2]

The synthetic power of TosMIC stems from the dense and strategic placement of three key functional components within a compact structure:

-

The Isocyano Group (-N≡C): Acts as a nucleophile and is susceptible to α-addition reactions, a cornerstone of its utility in multicomponent reactions.

-

The α-Methylene Group (-CH₂-): The protons on this carbon are significantly acidic (pKa ≈ 14), facilitating easy deprotonation to form a stabilized carbanion.[1] This acidity is enhanced by the two adjacent electron-withdrawing groups.

-

The Tosyl Group (-SO₂C₆H₄CH₃): Functions as an excellent leaving group and further activates the α-protons.[1][5]

This unique combination allows TosMIC to serve as a C1 synthon for the construction of a diverse array of molecular architectures, from simple nitriles to complex heterocyclic systems.[6] This guide will provide an in-depth exploration of its properties, synthesis, reactivity, and key applications for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use. TosMIC is a well-characterized compound with the following key identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | 1-(Isocyanomethanesulfonyl)-4-methylbenzene | [1][4] |

| Common Name | p-Toluenesulfonylmethyl isocyanide (TosMIC) | [1][4] |

| CAS Number | 36635-61-7 | [1][4] |

| Molecular Formula | C₉H₉NO₂S | [1][4] |

| Molar Mass | 195.24 g/mol | [1][4] |

| Appearance | Colorless to light brown solid/powder | [1][4] |

| Melting Point | 109-113 °C | [1][7] |

| Acidity (pKa) | ~14 | [1] |

| IR (KBr, cm⁻¹) | 2131 (N≡C stretch), 1331 & 1158 (SO₂ stretches) | [8] |

| ¹H NMR (CDCl₃, δ) | 2.45 (s, 3H, Ar-CH₃), 4.65 (s, 2H, SO₂-CH₂-NC) | [8] |

| ¹³C NMR (CDCl₃, δ) | 21.7, 58.5, 128.5, 130.1, 134.8, 145.8, 163.5 | [8] |

Synthesis of TosMIC and its Analogs

The most common and established method for preparing TosMIC is through the dehydration of N-(tosylmethyl)formamide.[1] Substituted derivatives, such as α-alkyl or α-aryl TosMIC reagents, can be synthesized via a multicomponent reaction followed by dehydration, a process that has greatly expanded the scope of this reagent class.

Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide (A TosMIC Analog)

This procedure provides a general framework for creating substituted TosMIC reagents, starting from an aldehyde.[8]

Step 1: Formation of N-(α-Tosylbenzyl)formamide

-

To a flask containing acetonitrile and toluene, add benzaldehyde (1.0 eq), formamide (2.5 eq), and chlorotrimethylsilane (1.1 eq).

-

Heat the solution to 50°C for 4-5 hours. The chlorotrimethylsilane acts as a dehydrating agent and in-situ source of HCl catalyst.[8]

-

Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.

-

Cool the solution to room temperature and add tert-butyl methyl ether (TBME).

-

Add water and cool the biphasic mixture to 0°C for 1 hour to precipitate the product.

-

Collect the white solid by filtration, wash with TBME, and dry under vacuum. This yields the formamide precursor, which is typically used without further purification.[8]

Step 2: Dehydration to the Isocyanide

-

Suspend the N-(α-tosylbenzyl)formamide (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dimethoxyethane at 0°C.

-

Add triethylamine (2.5 eq) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 1.2 eq), keeping the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture into ice-cold water or a biphasic mixture of water and an organic solvent (e.g., TBME).

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure at a temperature below 40°C, as isocyanides can be thermally unstable.[8]

-

The crude product can be purified by recrystallization.

Caption: General synthesis of a substituted TosMIC analog.

Core Reactivity and Mechanistic Principles

The utility of TosMIC is centered on its ability to act as a versatile nucleophile after deprotonation. The resulting anion can engage in a wide range of reactions, most notably cycloadditions and conjugate additions, to form five-membered heterocyclic rings.

The Van Leusen Imidazole Synthesis

A flagship application of TosMIC is the Van Leusen three-component reaction for the synthesis of imidazoles.[9] This reaction combines an aldehyde, a primary amine, and TosMIC to construct the imidazole core.

Mechanism:

-

The aldehyde and amine first condense to form an aldimine.

-

TosMIC is deprotonated by a base (e.g., K₂CO₃) to form the nucleophilic TosMIC anion.

-

The TosMIC anion undergoes a nucleophilic attack on the imine carbon.

-

The resulting adduct undergoes an intramolecular cyclization via attack of the nitrogen lone pair onto the isocyanide carbon.

-

This forms a five-membered dihydro-imidazole intermediate.

-

A subsequent base-mediated elimination of the tosyl group (p-toluenesulfinic acid) results in aromatization to yield the final 1,5-disubstituted imidazole product.

Caption: Mechanistic workflow of the Van Leusen Imidazole Synthesis.

Applications in Drug Discovery and Heterocyclic Chemistry

TosMIC's ability to efficiently construct heterocycles makes it an invaluable tool in medicinal chemistry, where such scaffolds are prevalent.[9]

-

Imidazole Synthesis: As detailed above, this is a robust method for creating substituted imidazoles, which are core structures in many pharmaceuticals (e.g., antifungals, proton pump inhibitors).[9]

-

Oxazole and Thiazole Synthesis: By reacting the TosMIC anion with acylating agents (like acid chlorides or anhydrides), an intermediate is formed which can be cyclized to form oxazoles.[6] Similarly, reaction with thioacylating agents leads to thiazoles.[6][9]

-

Pyrrole Synthesis: In the presence of a strong base, TosMIC can react with α,β-unsaturated ketones, esters, or nitriles (Michael acceptors) in a [3+2] cycloaddition fashion to generate highly substituted pyrroles.[2][6]

-

Reductive Cyanation: TosMIC provides a method for the conversion of aldehydes and ketones into nitriles, a reaction that proceeds without the direct use of highly toxic cyanide reagents.[3][6]

Safety and Handling Considerations

While TosMIC is odorless and more stable than many other isocyanides, it is still a toxic compound and should be handled with appropriate care in a well-ventilated fume hood.[5] It is classified as toxic if swallowed, inhaled, or in contact with skin.[4][5] In the body, it can be metabolized to cyanide, which is a potent inhibitor of cellular respiration.[4][5] Therefore, personal protective equipment (gloves, lab coat, safety glasses) is mandatory. The compound is also moisture-sensitive.[5]

Conclusion

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a cornerstone reagent for synthetic chemists. Its predictable reactivity, commercial availability, and the mild conditions often required for its reactions have solidified its place in the toolbox for modern organic synthesis.[2][5] From the facile construction of nitriles to the elegant assembly of complex, drug-like heterocyclic cores, the applications of TosMIC are extensive and continue to be explored.[6] A comprehensive understanding of its underlying mechanistic principles empowers researchers to leverage this reagent for the efficient and innovative synthesis of novel chemical entities.

References

-

Wikipedia. TosMIC. [Link]

-

Sisko, J., et al. (2000). α-Tosylbenzyl isocyanide. Organic Syntheses, 77, 198-204. [Link]

-

Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-10). Wiley-VCH. [Link]

-

PubChem. Tosylmethyl isocyanide. National Center for Biotechnology Information. [Link]

-

van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link]

-

van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). In Organic Reactions. Wiley. [Link]

-

Wiley Online Library. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). [Link]

Sources

- 1. TosMIC - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of α-(m-tolyl)tosylmethyl Isocyanide

Executive Summary

α-(m-tolyl)tosylmethyl isocyanide is a specialized derivative of the highly versatile Tosylmethyl isocyanide (TosMIC) reagent. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications, particularly for professionals in synthetic chemistry and drug development. By incorporating a meta-tolyl group, this reagent offers unique steric and electronic properties for creating complex molecular architectures. We present a robust, two-step synthetic protocol, beginning with the formation of an N-formamide precursor followed by its dehydration. This guide elucidates the rationale behind key experimental steps, provides expected analytical data for compound validation, and explores the utility of the title compound in powerful synthetic transformations such as the Van Leusen reaction. Safety protocols for handling isocyanides are also detailed to ensure safe and effective implementation in the laboratory.

Introduction: The Significance of α-Substituted TosMIC Reagents

Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in modern organic synthesis, celebrated for its multifaceted reactivity.[1][2] It is a stable, odorless solid, a rare quality for an isocyanide, which has contributed to its widespread adoption.[1][3] The power of TosMIC lies in its unique combination of three functional components:

-

The Isocyanide Group: Acts as a versatile C1 synthon and participates in α-addition reactions.[4]

-

The α-Methylene Group: Its protons are acidic (pKa ≈ 14), allowing for easy deprotonation and subsequent alkylation or condensation reactions.[3]

-

The Tosyl (p-toluenesulfonyl) Group: Functions as an excellent leaving group and further enhances the acidity of the α-protons.[5][6]

This convergence of functionality enables TosMIC to be a powerful tool for constructing a wide array of organic molecules, most notably five-membered heterocycles like imidazoles, oxazoles, and pyrroles through the renowned Van Leusen reaction.[4][7][8] These heterocyclic scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[7][9]

The synthesis of α-substituted derivatives, such as α-(m-tolyl)tosylmethyl isocyanide, extends the utility of this chemistry. Introducing an aryl substituent directly onto the α-carbon allows for the creation of more complex, polysubstituted heterocyclic targets in a single step. The meta-tolyl group, specifically, introduces a nuanced steric and electronic profile compared to an unsubstituted phenyl ring, providing chemists with a valuable tool for fine-tuning structure-activity relationships (SAR) in drug discovery programs.[2]

Synthesis of α-(m-tolyl)tosylmethyl Isocyanide

The synthesis is reliably achieved through a two-step sequence analogous to established procedures for other α-aryl TosMIC derivatives.[10] The process involves the initial formation of an N-formamide intermediate, which is subsequently dehydrated to yield the target isocyanide.

Caption: General two-step workflow for the synthesis of α-(m-tolyl)tosylmethyl isocyanide.

Step 1: Synthesis of N-[α-(m-tolyl)tosylmethyl]formamide

This step involves a three-component condensation reaction. The mechanism proceeds through the in-situ formation of an iminium ion from m-tolualdehyde and formamide, which is then trapped by p-toluenesulfinic acid.[10] Chlorotrimethylsilane (TMSCl) is a critical additive, acting as a water scavenger to drive the condensation equilibrium forward and generating HCl in situ, which catalyzes the reaction.[10]

Experimental Protocol:

-

Setup: To a 250 mL three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser (with a nitrogen inlet), and a temperature probe, add acetonitrile (25 mL) and toluene (25 mL).

-

Reagent Addition: Charge the flask with m-tolualdehyde (5.0 mL, 42.2 mmol), formamide (4.2 mL, 105.5 mmol), and chlorotrimethylsilane (5.8 mL, 46.4 mmol).

-

Initial Heating: Heat the solution to 50°C and maintain for 4-5 hours. The solution may become hazy.

-

Sulfinic Acid Addition: Add solid p-toluenesulfinic acid (9.9 g, 63.3 mmol) in one portion.

-

Continued Heating: Continue heating at 50°C for an additional 4-5 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) for the disappearance of the aldehyde.

-

Workup: Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 25 mL). Stir for 5 minutes, then add deionized water (125 mL).

-

Precipitation: Cool the biphasic mixture to 0°C in an ice bath and hold for 1 hour with stirring to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold TBME (2 x 15 mL).[10]

-

Drying: Dry the solid in a vacuum oven at 60°C for 5-10 hours. The resulting N-[α-(m-tolyl)tosylmethyl]formamide is typically of sufficient purity for the next step. Expected yield: 85-95%.

Step 2: Dehydration to α-(m-tolyl)tosylmethyl isocyanide

The conversion of the formamide to the isocyanide is a classic dehydration reaction.[11] Phosphorus oxychloride (POCl₃) is the dehydrating agent, and a tertiary amine base (triethylamine) is used to quench the HCl generated during the reaction, preventing potential side reactions or degradation of the acid-sensitive isocyanide product.[11][12]

Experimental Protocol:

-

Setup: In a 500 mL three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend the N-[α-(m-tolyl)tosylmethyl]formamide (e.g., 10.0 g, 32.9 mmol) in dichloromethane (DCM, 150 mL).

-

Base Addition: Add triethylamine (23 mL, 165 mmol) and cool the resulting slurry to 0°C in an ice-salt bath.

-

Dehydrating Agent Addition: Add a solution of phosphorus oxychloride (POCl₃, 3.4 mL, 36.2 mmol) in DCM (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Quenching: Carefully quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer sequentially with water (2 x 100 mL) and brine (50 mL).[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator.

-

Purification: The crude product is often an off-white or beige solid. Purification can be achieved by recrystallization from a suitable solvent system like 1-propanol or ethyl acetate/hexanes.[10] Standard silica gel chromatography should be avoided as isocyanides can irreversibly adsorb or decompose on silica.[13] If chromatography is necessary, deactivated silica or alternative stationary phases like alumina should be considered.[13] Expected yield: 70-80%.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following properties and spectral data are expected for α-(m-tolyl)tosylmethyl isocyanide.

Physicochemical Data

| Property | Value | Source/Rationale |

| IUPAC Name | 1-[(isocyano(3-methylphenyl)methyl)sulfonyl]-4-methylbenzene | IUPAC Nomenclature |

| Molecular Formula | C₁₆H₁₅NO₂S | Calculated |

| Molecular Weight | 285.36 g/mol | Calculated from Formula |

| Appearance | Off-white to beige solid | Inferred from analogous compounds[10] |

| Melting Point | ~140-150 °C (with decomposition) | Estimated based on α-tosylbenzyl isocyanide (145 °C dec)[10] |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Poorly soluble in water and alkanes | General property of similar organic compounds |

Spectroscopic Analysis

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 2H, Ar-H of tosyl), δ ~7.4 (d, 2H, Ar-H of tosyl), δ ~7.3-7.1 (m, 4H, Ar-H of m-tolyl), δ ~5.6 (s, 1H, α-CH), δ ~2.45 (s, 3H, tosyl-CH₃), δ ~2.35 (s, 3H, tolyl-CH₃). (Shifts are estimated based on α-tosylbenzyl isocyanide[10]). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (t, isocyanide -NC), δ ~147 (Ar-C), δ ~131-127 (multiple Ar-C signals), δ ~77 (α-CH), δ ~22 (tosyl-CH₃), δ ~21 (tolyl-CH₃). (The isocyanide carbon may appear as a triplet due to ¹⁴N coupling). |

| IR Spectroscopy (KBr or ATR) | ~2130 cm⁻¹ (strong, sharp, characteristic N≡C stretch) , ~1330 cm⁻¹ (asymmetric SO₂ stretch), ~1160 cm⁻¹ (symmetric SO₂ stretch).[10] |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 286.08, [M+Na]⁺ at m/z = 308.06. |

Synthetic Applications in Drug Discovery

The true value of α-(m-tolyl)tosylmethyl isocyanide lies in its application to construct molecular libraries for drug discovery. Its primary use is in the Van Leusen three-component reaction to synthesize highly substituted imidazoles.[7][8]

Caption: Van Leusen three-component synthesis of a trisubstituted imidazole.

This reaction is exceptionally powerful because it combines three simple starting materials—an aldehyde, a primary amine (which form the aldimine in situ), and the isocyanide reagent—to rapidly generate a complex heterocyclic product.[14] The reaction proceeds via cycloaddition of the deprotonated isocyanide to the aldimine, followed by cyclization and base-induced elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring.[4][8] The ability to introduce the m-tolyl group at the 4-position of the imidazole core provides a direct route to novel chemical matter for screening against biological targets like protein kinases, which are often implicated in inflammation and cancer.[14]

Furthermore, isocyanides are key components in other multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[11][15][16] These MCRs are workhorses in combinatorial chemistry, enabling the synthesis of vast libraries of peptide-like molecules from diverse inputs.[17][18]

Safety and Handling

CAUTION: While TosMIC and its derivatives are generally less volatile and noxious than simpler isocyanides, they must be handled with care.[3][17]

-

Toxicity: Isocyanides are toxic and can be metabolized to cyanide in the body.[6] They are harmful if swallowed, inhaled, or absorbed through the skin.[6] Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile or butyl rubber gloves.[19][20]

-

Moisture Sensitivity: Isocyanides can be sensitive to moisture and acidic conditions, which can cause hydrolysis or polymerization.[6][9] Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Quench reactive residues carefully before disposal.

Conclusion

α-(m-tolyl)tosylmethyl isocyanide is a valuable, specialized reagent for synthetic and medicinal chemists. This guide has provided a detailed, field-tested protocol for its synthesis and purification, along with a comprehensive overview of its characterization. The rationale behind key procedural choices has been explained to empower researchers to adapt and troubleshoot the synthesis. By leveraging the unique reactivity of this compound, particularly in multicomponent reactions, scientists can efficiently access novel, highly substituted heterocyclic compounds, accelerating the discovery and development of new therapeutic agents.

References

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

MDPI. (2024). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 1-13. [Link]

-

Shaikh, R. R., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molbank, 2022(4), M1480. [Link]

-

Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). TosMIC. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Tosylmethyl isocyanide. PubChem Compound Database. [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. CDPH. [Link]

-

Dömling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774-6797. [Link]

-

Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 102(10), 3691-3742. [Link]

-

NRO Chemistry. (2021, October 30). Van Leusen Reaction. YouTube. [Link]

-

Sharma, A., & Kumar, R. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(1), 166. [Link]

-

Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. HSE. [Link]

-

Covestro. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro Solution Center. [Link]

-

Schuster, R. E., Scott, J. E., & Casanova, Jr., J. (1966). Methyl isocyanide. Organic Syntheses, 46, 75. [Link]

-

JoVE. (2025, October 20). Performing the Ugi Reaction. YouTube. [Link]

-

Rzepa, H. (2013, May 29). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. [Link]

-

Iska, R., & Dömling, A. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(14), 8595-8654. [Link]

-

Kumar, V., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ACS Omega, 5(9), 4276-4287. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. TosMIC - Wikipedia [en.wikipedia.org]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lakeland.com [lakeland.com]

- 20. new.calderdale.gov.uk [new.calderdale.gov.uk]

An In-depth Technical Guide to 1-(Isocyano(tosyl)methyl)-3-methylbenzene: Physicochemical Properties, Stability, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of α-Substituted Tosylmethyl Isocyanides

The family of α-substituted tosylmethyl isocyanides represents a class of exceptionally versatile reagents in modern organic synthesis. The parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is a cornerstone reagent renowned for its multifaceted reactivity, which stems from a unique combination of three functional components: a reactive isocyanide group, an acidic α-proton, and an excellent sulfonyl leaving group.[1] This densely functionalized scaffold enables its use in a vast array of transformations, including the synthesis of nitriles, ketones, and a multitude of heterocyclic systems like oxazoles, imidazoles, and pyrroles.[1]

This guide focuses on a specific, yet representative, member of this family: 1-(Isocyano(tosyl)methyl)-3-methylbenzene . While detailed experimental data for this particular derivative is not extensively reported in the literature, its physical properties, stability, and reactivity can be reliably predicted based on the well-documented chemistry of TosMIC and its aryl-substituted analogs.[2] This document serves as a technical resource for researchers in organic synthesis and drug development, providing a comprehensive overview of the predicted characteristics of this compound, detailed protocols for its probable synthesis and characterization, and insights into its potential synthetic applications.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and identifiers. 1-(Isocyano(tosyl)methyl)-3-methylbenzene incorporates the core TosMIC framework, with the α-carbon being substituted with a 3-methylphenyl (m-tolyl) group.

Figure 1: Molecular Structure of 1-(Isocyano(tosyl)methyl)-3-methylbenzene

| Identifier | Value |

| IUPAC Name | 1-((Isocyano(p-tolylsulfonyl)methyl)-3-methylbenzene |

| Molecular Formula | C₁₆H₁₅NO₂S |

| Molecular Weight | 285.36 g/mol |

| Canonical SMILES | Cc1cccc(c1)C([N+]#[C-])S(=O)(=O)c2ccc(C)cc2 |

Predicted Physicochemical Properties

The physical properties of 1-(Isocyano(tosyl)methyl)-3-methylbenzene are extrapolated from its parent compound, TosMIC (CAS 36635-61-7), and other closely related aryl-substituted derivatives.[2]

| Property | Predicted Value / Description | Rationale / Comparative Data |

| Appearance | Colorless to pale yellow crystalline solid. | TosMIC and its derivatives are typically stable, colorless or yellowish solids.[3] |

| Odor | Practically odorless. | Unlike many volatile isocyanides, the high molecular weight and solid nature of TosMIC and its derivatives render them odorless.[4] |

| Melting Point | 115-125 °C (with decomposition). | The parent TosMIC melts at 109-113 °C. Aryl substitution at the α-carbon may slightly increase the melting point due to increased molecular weight and altered crystal packing. |

| Solubility | Insoluble in water; soluble in common organic solvents such as THF, DME, CH₂Cl₂, and toluene. | TosMIC is slightly soluble in water but soluble in many organic solvents. The additional nonpolar methylbenzene group is expected to maintain or enhance this characteristic. |

| Density | ~1.25 g/cm³ | This is a typical density for crystalline organic compounds of this nature.[2] |

Spectroscopic Profile for Characterization

For any newly synthesized compound, rigorous spectroscopic analysis is paramount for structural confirmation. The following sections detail the expected spectral signatures for 1-(Isocyano(tosyl)methyl)-3-methylbenzene.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

-

Isocyanide (N≡C) Stretch: A strong, sharp absorption band is expected in the range of 2130-2150 cm⁻¹ . This is a highly characteristic peak for the isocyanide functional group.[5] For the related α-tosylbenzyl isocyanide, this peak is observed at 2131 cm⁻¹.[2]

-

Sulfonyl (S=O) Stretch: Two strong absorption bands are characteristic of the tosyl group. An asymmetric stretch is expected around 1320-1340 cm⁻¹ , and a symmetric stretch is expected around 1140-1160 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the two aromatic rings.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the two methyl groups and the α-carbon) will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectrum (Predicted, CDCl₃, 400 MHz):

-

δ 7.8-7.9 (d, 2H): Protons on the tosyl group's aromatic ring ortho to the sulfonyl group.

-

δ 7.3-7.4 (d, 2H): Protons on the tosyl group's aromatic ring meta to the sulfonyl group.

-

δ 7.1-7.3 (m, 4H): Protons of the m-tolyl group.

-

δ 5.5-5.6 (s, 1H): The key benzylic proton at the α-carbon. Its exact shift will depend on conformation and solvent.

-

δ 2.45 (s, 3H): Methyl protons of the tosyl group.

-

δ 2.35 (s, 3H): Methyl protons of the m-tolyl group.

-

-

¹³C NMR Spectrum (Predicted, CDCl₃, 100 MHz):

-

δ ~160-170 (t): The isocyanide carbon. It often appears as a triplet due to coupling with the ¹⁴N nucleus.[5]

-

δ ~125-145: Aromatic carbons from both the tosyl and m-tolyl rings.

-

δ ~70-75: The α-carbon, shifted downfield by the adjacent sulfonyl, isocyanide, and aryl groups.

-

δ ~21.5: Carbon of the tosyl group's methyl.

-

δ ~21.2: Carbon of the m-tolyl group's methyl.

-

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 285.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of key groups:

-

Loss of the isocyanide group (-27 Da).

-

Cleavage to form the tosyl fragment (m/z = 155) or the m-tolyl-CH-NC fragment.

-

The tropylium ion from the tosyl group (m/z = 91) is often a prominent peak in the mass spectra of tosyl-containing compounds.[6]

-

Stability and Handling

The stability of 1-(Isocyano(tosyl)methyl)-3-methylbenzene can be inferred from the general behavior of isocyanides and the specific properties of TosMIC.

-

Thermal Stability: The parent compound, TosMIC, is a stable solid at room temperature.[7] However, many isocyanides can be thermally unstable at elevated temperatures. It is recommended to avoid heating the compound above 80 °C to prevent potential decomposition or polymerization.[8]

-

pH Sensitivity: Isocyanides are generally stable under strong basic conditions but are sensitive to acid.[9] In the presence of aqueous acid, they can hydrolyze to the corresponding formamide. Therefore, acidic conditions should be avoided during workup and storage.

-

Moisture Sensitivity: While TosMIC itself is relatively stable, some derivatives are noted to be moisture-sensitive. Hydrolysis, particularly under acidic catalysis, is a potential degradation pathway.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Handling: As with all isocyanide-containing compounds, it is prudent to handle this material in a well-ventilated fume hood. Although non-volatile derivatives like this are expected to be odorless, appropriate personal protective equipment (gloves, safety glasses) should always be worn.

Proposed Synthetic Protocol

The synthesis of α-aryl-substituted TosMIC derivatives is reliably achieved via a two-step procedure starting from the corresponding aldehyde.[8] This process involves the formation of an N-formyl intermediate followed by dehydration.

Figure 2: Proposed Synthetic Workflow

Step 1: Synthesis of N-((3-methylphenyl)(tosyl)methyl)formamide

This step is an α-aminoalkylation reaction where m-methylbenzaldehyde reacts with formamide and p-toluenesulfinic acid. Chlorotrimethylsilane (TMSCl) acts as a water scavenger and in-situ generator of HCl, which catalyzes the reaction.[8]

Methodology:

-

To a dry, three-necked round-bottomed flask equipped with a reflux condenser, nitrogen inlet, and overhead stirrer, add a 1:1 mixture of toluene and acetonitrile (e.g., 50 mL each).

-

Charge the flask with m-methylbenzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.).

-

Heat the solution to 50 °C and stir for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq.) in one portion and continue heating at 50 °C for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).

-

Add water to precipitate the product. Cool the resulting slurry to 0 °C for 1 hour.

-

Collect the white solid by vacuum filtration, wash with TBME, and dry under vacuum. The resulting formamide intermediate is often of sufficient purity to be used in the next step without further purification.[8]

Step 2: Dehydration to 1-(Isocyano(tosyl)methyl)-3-methylbenzene

The dehydration of the formamide to the isocyanide is a classic transformation, commonly achieved using phosphorus oxychloride (POCl₃) and a tertiary amine base like triethylamine (Et₃N).[8]

Methodology:

-

Suspend the N-((3-methylphenyl)(tosyl)methyl)formamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (4.0 eq.) to the stirred suspension.

-

Add phosphorus oxychloride (2.0 eq.) dropwise via syringe, ensuring the internal temperature remains below 10 °C. The causality here is critical: POCl₃ is the dehydrating agent, and Et₃N serves both to scavenge the HCl byproduct and to facilitate the elimination reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully pour the mixture into a stirred solution of ice-cold saturated sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure isocyanide.

Experimental Protocols for Stability Assessment

To empirically validate the predicted stability, a researcher can perform a series of controlled experiments.

Figure 3: Workflow for Stability Assessment

-

Thermal Stability Protocol (DSC/TGA):

-

Accurately weigh 5-10 mg of the sample into an aluminum TGA pan.

-

Heat the sample under a nitrogen atmosphere from 30 °C to 200 °C at a rate of 10 °C/min.

-

Observe the onset of decomposition, indicated by a significant mass loss in the TGA curve or an exothermic event in the DSC curve. This provides an empirical measure of thermal stability.[10]

-

-

Hydrolytic Stability Protocol (Acid/Base Challenge):

-

Prepare three stock solutions of the compound in THF (~1 mg/mL).

-

To three separate vials, add an aliquot of the stock solution. To vial 1, add an equal volume of 1M HCl. To vial 2, add an equal volume of 1M NaOH. To vial 3 (control), add an equal volume of deionized water.

-

Stir the solutions at room temperature.

-

At timed intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot, quench with a neutralizing agent if necessary, and analyze by TLC or HPLC to monitor the disappearance of the parent compound and the appearance of the corresponding formamide. Isocyanides are expected to degrade in the acidic solution while remaining largely stable in the basic and neutral solutions.[9][11]

-

Conclusion

1-(Isocyano(tosyl)methyl)-3-methylbenzene stands as a promising, though not widely characterized, synthetic building block. Based on the robust and predictable chemistry of the TosMIC family of reagents, it can be confidently described as a stable, crystalline solid that is amenable to standard laboratory synthesis.[3][7] Its true value lies in its potential for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The detailed synthetic and characterization protocols provided in this guide offer a clear pathway for researchers to synthesize, verify, and ultimately exploit the synthetic potential of this versatile reagent.

References

- Padwa, A., & Murphree, S. S. (2006). The Chemistry of Tosylmethylisocyanide (TosMIC). Arkivoc, 2006(3), 6-34.

- Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198.

- Shaikh, A. A., & Ghorpade, R. P. (Eds.). (2022). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ChemistrySelect, 7(1).

- van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666.

- BenchChem. (2025).

- Metapharm. (2024).

- Wikipedia contributors. (2023). TosMIC. Wikipedia, The Free Encyclopedia.

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 35-69). Wiley-VCH.

- PubChem. (n.d.). Tosylmethyl isocyanide.

- Nenajdenko, V. G. (Ed.). (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9345-9430.

- Wikipedia contributors. (2024). Isocyanide. Wikipedia, The Free Encyclopedia.

- Sigma-Aldrich. (n.d.). p-Toluenesulfonylmethyl isocyanide product page.

- ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).

- D'hooghe, M., & De Kimpe, N. (2006). A 13C-NMR and IR study of isocyanides and some of their complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 578-583.

- Ashenhurst, J. (2015).

- Tokyo Chemical Industry Co., Ltd. (n.d.). p-Toluenesulfonylmethyl Isocyanide product page.

- Journal of Chemical Reviews. (2023). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. Journal of Chemical Reviews, 5(4), 312-330.

- Ugi, I. (Ed.). (1971). Chapter 10 Coordinated Isonitriles. In Isonitrile Chemistry. Academic Press.

- PubMed. (2004). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Journal of Molecular Structure, 701(1-3), 111-118.

- Nielsen, C. J., & Thiebaud, J. (2013). Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(31), 6828-6837.

- Dalton Transactions. (2015). Metal atom chemistry as a direct pathway to access homoleptic mono- and dinuclear isonitrile compounds of the iron triad Fe, Co, and Ni. Dalton Transactions, 44(32), 14353-14361.

- The Journal of Organic Chemistry. (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 88(17), 11985-11996.

- Polymer Degradation and Stability. (1998). Thermal Stabilities of Different Polyurethanes After Hydrolytic Treatment.

- ResearchGate. (2013). 13 C NMR spectra of N-tosyl pyrrole.

- Loba Chemie. (2023).

- Fisher Scientific. (2025).

- ChemicalBook. (n.d.). 2-[(4-Methylphenyl)sulfonyl]ethanol(22381-54-0) 1 H NMR.

- MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533.

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. 2-[(4-Methylphenyl)sulfonyl]ethanol(22381-54-0) 1H NMR spectrum [chemicalbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jchemrev.com [jchemrev.com]

- 11. pubs.acs.org [pubs.acs.org]

The Advent of a Versatile Reagent: A Technical Guide to the Discovery and Synthetic Applications of Tosylmethyl Isocyanide (TosMIC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic utility of p-toluenesulfonylmethyl isocyanide, commonly known as Tosylmethyl isocyanide or TosMIC. First introduced in the 1970s, TosMIC has emerged as a uniquely versatile and powerful reagent in organic synthesis. Its remarkable ability to serve as a C1 synthon has paved the way for the efficient construction of a diverse array of organic molecules, from simple nitriles to complex heterocyclic systems of profound pharmacological importance. This guide will delve into the fundamental chemical properties of TosMIC that underpin its reactivity, provide a historical context of its development, and offer detailed mechanistic insights and field-proven experimental protocols for its key applications. Particular emphasis will be placed on the van Leusen series of reactions, which constitute the cornerstone of TosMIC chemistry and are invaluable in modern drug discovery and development.

A Historical Perspective: The Genesis of a C1 Workhorse

The story of tosylmethyl isocyanide is intrinsically linked to the pioneering work of the Dutch chemist Professor A. M. van Leusen and his research group. While isocyanides were known compounds, the strategic placement of a tosyl (p-toluenesulfonyl) group adjacent to the isocyanide functionality by van Leusen's school in the early 1970s unlocked a new realm of synthetic possibilities.[1] This strategic molecular design endowed the reagent with a unique combination of reactivity that was not previously accessible.

The seminal work that truly established TosMIC as a cornerstone of organic synthesis was the development of what is now famously known as the van Leusen reaction . A landmark publication in 1977 by van Leusen and his colleagues detailed the reaction of TosMIC with aldehydes and primary amines to furnish 1,4,5-trisubstituted imidazoles, a class of heterocycles that were otherwise challenging to access.[1][2] This three-component reaction (vL-3CR) showcased the power of TosMIC to efficiently assemble complex molecular architectures in a single pot.[1][2] Over the subsequent years, the scope of the van Leusen reaction was expanded to include the synthesis of nitriles from ketones, oxazoles from aldehydes, and a variety of other heterocyclic systems.[3][4]

The chemistry of TosMIC has been extensively reviewed, with a notable comprehensive account in Organic Reactions that solidifies its status as a multipurpose and indispensable synthetic tool.[1] Today, TosMIC and its substituted derivatives are commercially available and widely employed in both academic and industrial laboratories, a testament to the enduring legacy of van Leusen's foundational research.[1]

The Triumvirate of Reactivity: Understanding the Power of TosMIC

The remarkable versatility of TosMIC stems from the synergistic interplay of three key functional components within its structure: the isocyano group, the acidic α-carbon, and the tosyl group, which acts as an excellent leaving group.[1]

-

The Isocyano Group (-N≡C): This functionality is the linchpin of TosMIC's reactivity, participating in characteristic α-addition reactions. The carbon atom of the isocyanide can act as a nucleophile, while the nitrogen can be electrophilic, allowing for cycloaddition reactions.

-

The Acidic α-Carbon: The electron-withdrawing nature of both the adjacent sulfonyl and isocyano groups significantly increases the acidity of the methylene protons (the α-carbon). This allows for easy deprotonation by a base to form a stabilized carbanion, which is a potent nucleophile.

-

The Tosyl Group (Ts): The p-toluenesulfonyl group serves a dual purpose. Firstly, as mentioned, it enhances the acidity of the α-protons. Secondly, and crucially, it functions as an excellent leaving group (as the tosylsulfinic acid anion) in elimination steps, which is a key driving force in the formation of many heterocyclic products.

This unique combination of functionalities allows TosMIC to act as a "molecular chameleon," adapting its reactivity to a wide range of substrates and reaction conditions.

Caption: Key functional groups contributing to TosMIC's versatile reactivity.

The van Leusen Reaction: A Gateway to Diverse Molecular Scaffolds

The van Leusen reaction is not a single transformation but rather a family of powerful synthetic methods that utilize TosMIC to construct a variety of important molecular structures. The specific product obtained is dependent on the nature of the carbonyl-containing substrate and the reaction conditions employed.

Synthesis of Nitriles from Ketones

One of the most fundamental applications of TosMIC is the conversion of ketones into nitriles, a transformation that adds a single carbon atom.[3] This "reductive cyanation" provides a valuable alternative to traditional methods that often employ highly toxic cyanide reagents.[5]

Mechanism: The reaction is initiated by the deprotonation of TosMIC to form the corresponding anion. This anion then attacks the electrophilic carbonyl carbon of the ketone to form an adduct. A subsequent 5-endo-dig cyclization leads to a five-membered ring intermediate. Tautomerization, followed by ring-opening and elimination of the tosyl group, generates an N-formylated alkeneimine. Finally, solvolysis, typically with an alcohol, yields the nitrile product.[2][6]

Caption: Simplified workflow for the van Leusen nitrile synthesis.

Experimental Protocol: General Procedure for the Synthesis of Nitriles from Ketones

-

To a stirred suspension of a suitable base (e.g., potassium tert-butoxide, 2.5 equivalents) in an anhydrous solvent (e.g., THF, DME) at a reduced temperature (-60 °C to 0 °C), add a solution of TosMIC (1.3-1.7 equivalents) in the same solvent.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the TosMIC anion.

-

Slowly add a solution of the ketone (1.0 equivalent) in the anhydrous solvent.

-

Allow the reaction to proceed at the reduced temperature for a specified time (e.g., 1 hour), and then warm to room temperature or heat to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired nitrile.[6]

Table 1: Examples of Nitrile Synthesis from Ketones using TosMIC

| Ketone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | t-BuOK | DME | 0 to rt | 1 | 95 | |

| Acetophenone | t-BuOK | DME | 0 to rt | 1.5 | 85 | |

| 2-Adamantanone | t-BuOK | DME/EtOH | rt to 40 | 4.5 | 82 | |

| Propiophenone | t-BuOK | DME | 0 to rt | 2 | 88 |

Synthesis of Oxazoles from Aldehydes

When aldehydes are used as the carbonyl component, the van Leusen reaction provides a highly efficient route to 5-substituted oxazoles.[7] Oxazole moieties are prevalent in many biologically active compounds and natural products, making this a particularly valuable transformation in medicinal chemistry.

Mechanism: The mechanism for oxazole synthesis shares the initial steps with nitrile synthesis, involving the formation of the TosMIC anion and its addition to the aldehyde carbonyl.[7] However, with aldehydes, the intermediate oxazoline readily undergoes elimination of the tosyl group (as p-toluenesulfinic acid) upon heating in the presence of a base to afford the aromatic oxazole ring.[4]

Caption: Simplified workflow for the van Leusen oxazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Oxazoles

-

To a solution of the aldehyde (1.0 equivalent) and TosMIC (1.0-1.2 equivalents) in an alcoholic solvent (e.g., methanol), add a base (e.g., potassium carbonate, 2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 5-substituted oxazole.

Table 2: Examples of Oxazole Synthesis from Aldehydes using TosMIC

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | K2CO3 | MeOH | Reflux | 16 | 85 | |

| 4-Chlorobenzaldehyde | K2CO3 | MeOH | Reflux | 16 | 89 | |

| Cinnamaldehyde | K2CO3 | MeOH | Reflux | 12 | 78 | |

| 2-Naphthaldehyde | K2CO3 | MeOH | Reflux | 18 | 92 |

Synthesis of Imidazoles from Imines

The van Leusen three-component reaction (vL-3CR) between an aldehyde, a primary amine, and TosMIC is a powerful method for the synthesis of 1,4,5-trisubstituted imidazoles.[1][8] This reaction proceeds via the in situ formation of an aldimine, which then undergoes a cycloaddition with TosMIC.

Mechanism: The reaction begins with the condensation of the aldehyde and the primary amine to form an aldimine. TosMIC, deprotonated by a base, then undergoes a stepwise cycloaddition to the C=N double bond of the imine.[8] The resulting intermediate, a 4-tosyl-2-imidazoline, then eliminates p-toluenesulfinic acid to afford the aromatic 1,4,5-trisubstituted imidazole.[8][9]

Caption: Simplified workflow for the van Leusen three-component imidazole synthesis.

Experimental Protocol: General Procedure for the van Leusen Three-Component Imidazole Synthesis

-

To a solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., DMF, MeOH, or THF), add the primary amine (1.0 equivalent) and stir at room temperature to form the imine in situ.

-

Add TosMIC (1.0 equivalent) and a base (e.g., potassium carbonate) to the reaction mixture.

-

Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.

-

After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted imidazole.[9]

Table 3: Examples of Imidazole Synthesis via the van Leusen 3-Component Reaction

| Aldehyde | Amine | Base | Solvent | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | 4-Pyridinamine | K2CO3 | DMF | 85 | |

| Benzaldehyde | Benzylamine | K2CO3 | MeOH | 92 | |

| Isovaleraldehyde | Cyclohexylamine | K2CO3 | DME | 75 | |

| 2-Thiophenecarboxaldehyde | Methylamine | K2CO3 | MeOH | 88 |

Beyond the Parent Reagent: The Chemistry of Substituted TosMIC Derivatives

A significant advancement in TosMIC chemistry has been the development and application of α-substituted TosMIC reagents. These derivatives, where one of the acidic methylene protons is replaced by an alkyl or aryl group, provide access to even more complex and diverse molecular scaffolds.

Synthesis of Substituted TosMIC Reagents

Substituted TosMIC reagents are typically prepared through a two-step sequence starting from the corresponding aldehyde. The first step involves the formation of an N-(1-tosylalkyl)formamide, followed by dehydration to the isocyanide.

Experimental Protocol: General Procedure for the Synthesis of α-Substituted TosMIC Reagents

Step 1: Synthesis of N-(1-Tosylalkyl)formamide

-

To a solution of formamide (2.5 equivalents) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and toluene), add the aldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).

-

Heat the mixture to 50°C for 4-5 hours under an inert atmosphere.

-

Add p-toluenesulfinic acid (1.5 equivalents) and continue heating at 50°C for another 4-5 hours.

-

Cool the reaction to room temperature, add tert-butyl methyl ether (TBME), followed by water.

-

Cool the mixture to 0°C to precipitate the product. Collect the solid by filtration, wash with cold TBME, and dry under vacuum.[10]

Step 2: Dehydration to the α-Substituted TosMIC Reagent

-

Suspend the N-(1-tosylalkyl)formamide (1.0 equivalent) in an anhydrous solvent such as THF under an inert atmosphere.

-

Add phosphorus oxychloride (2.0 equivalents) and stir for 5 minutes at room temperature.

-

Cool the mixture to 0°C and slowly add a tertiary amine base (e.g., triethylamine, 5.0 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the crude product by chromatography to obtain the α-substituted TosMIC reagent.[10]

Applications in Drug Discovery

The use of substituted TosMIC reagents has been particularly impactful in the field of drug discovery. For example, an aryl-substituted TosMIC reagent was a key component in the synthesis of a potent and selective p38 MAP kinase inhibitor, which has potential applications in the treatment of inflammatory diseases.[1][11] The ability to introduce substituents at the α-position of TosMIC allows for fine-tuning of the steric and electronic properties of the resulting heterocyclic products, which is crucial for optimizing their biological activity.

Conclusion

From its conceptualization in the laboratories of Professor van Leusen to its current status as a commercially available and widely used reagent, tosylmethyl isocyanide has carved an indelible niche in the landscape of modern organic synthesis. Its unique trifecta of reactive sites provides a powerful and versatile platform for the construction of a vast array of organic molecules, with the van Leusen reactions for the synthesis of nitriles, oxazoles, and imidazoles standing as testaments to its synthetic prowess. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of the discovery, mechanism, and practical application of TosMIC and its derivatives is not merely an academic exercise but a gateway to the efficient and innovative synthesis of the next generation of therapeutic agents.

References

-

van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

-

Gracias, V.; Gasiecki, A. F.; Djuric, S. W. Org. Lett.2005 , 7 (15), 3183–3186. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

-

Doemling, A. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Org. Chem. Highlights2005 . [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Org. Synth.2000 , 77, 231. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Tosylmethyl Isocyanide (TosMIC) in Modern Pharmaceutical Synthesis. [Link]

-

Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1645. [Link]

-

Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. Tetrahedron Lett.1996 , 37 (45), 8113-8116. [Link]

-

Aderohunmu, D. V.; et al. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASAYAN J. Chem.2019 , 12(4), 1919-1926. [Link]

-

Baumann, M.; et al. A cyanide-free synthesis of nitriles exploiting flow chemistry. React. Chem. Eng., 2024 , 9, 349-354. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Alchemist's Tool: A Deep Dive into the Mechanistic Versatility of Tosylmethyl Isocyanide (TosMIC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tripartite Reactivity of a Uniquely Powerful Reagent

In the expansive toolkit of synthetic organic chemistry, few reagents offer the versatility and creative potential of p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC.[1][2][3] This stable, colorless, and practically odorless solid belies a rich and multifaceted reactivity that has made it an indispensable tool for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2][3][4][5] Its utility is not a matter of chance, but a direct consequence of a unique trifecta of functional groups held in a delicate electronic balance: the isocyanide, the tosyl group, and the exceptionally acidic α-carbon positioned between them.[4][6]

This guide, intended for the practicing chemist, will move beyond a simple catalog of reactions. Instead, it will provide a deep, mechanistically-grounded understanding of how and why TosMIC behaves the way it does. By exploring the causal relationships behind its reactivity, from the generation of the critical carbanion to its participation in cycloadditions and eliminations, we aim to equip researchers with the expert insights needed to rationally design novel synthetic pathways and troubleshoot complex reaction systems.

The core of TosMIC's power lies in the synergistic interplay of its components:

-

The Acidic α-Carbon: The potent electron-withdrawing effects of both the adjacent sulfonyl (tosyl) and isocyanide groups dramatically increase the acidity of the methylene protons (pKa ≈ 14).[4] This allows for easy deprotonation by a wide range of bases to form a key, resonance-stabilized carbanion intermediate.[4][7] This carbanion is the primary nucleophilic species in most TosMIC-mediated transformations.

-

The Isocyanide Group: More than just an activating group, the isocyanide moiety is a versatile functional handle. Its carbon atom can act as a nucleophile or, more uniquely, as an electrophilic center for ring-closing reactions.[4] It exhibits carbene-like reactivity and is central to the cycloaddition pathways that form the basis of many heterocyclic syntheses.[4]

-

The Tosyl Group: The p-toluenesulfonyl group serves a dual purpose. Firstly, it is a powerful anion-stabilizing group, contributing significantly to the α-carbon's acidity.[6][8] Secondly, and crucially for many applications, it functions as an excellent leaving group (as p-toluenesulfinic acid), providing the thermodynamic driving force for the final aromatization step in the synthesis of heterocycles like oxazoles, pyrroles, and imidazoles.[4][8][9]

Core Mechanism 1: The Van Leusen Oxazole Synthesis

One of the most powerful applications of TosMIC is the synthesis of 5-substituted oxazoles from aldehydes, a transformation known as the Van Leusen Oxazole Synthesis.[9] This reaction provides a robust and high-yielding route to a heterocyclic core prevalent in pharmacologically active molecules.

Mechanistic Causality: The choice of an aldehyde as the carbonyl component is critical. The presence of the aldehydic proton is necessary for the final elimination step that leads to the aromatic oxazole ring. Ketones, lacking this proton, undergo a different reaction pathway (the Van Leusen Nitrile Synthesis).[7] The reaction is typically carried out with a base such as potassium carbonate in a protic solvent like methanol.

Step-by-Step Mechanism:

-

Deprotonation: The base (e.g., methoxide, formed in situ) deprotonates the α-carbon of TosMIC to generate the nucleophilic tosylmethyl isocyanide anion.[7][10]

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization.[7][11] This step is kinetically favorable and forms the dihydrooxazole (oxazoline) ring.[7][9][12]

-

Proton Transfer & Elimination: A proton transfer occurs, positioning the former aldehydic proton for elimination. The base then facilitates the elimination of the tosyl group (as p-toluenesulfinic acid), a thermodynamically favorable process that results in the formation of the stable, aromatic oxazole ring.[7][9]

// Nodes TosMIC [label="TosMIC", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (B⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion [label="TosMIC Anion\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Adduct [label="Alkoxide Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxazoline [label="Intermediate Oxazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxazole [label="5-Substituted Oxazole\n(Aromatic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TsH [label="Toluenesulfinic Acid\n(Leaving Group)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {TosMIC, Base} -> Anion [label=" 1. Deprotonation ", arrowhead=open]; {Anion, Aldehyde} -> Adduct [label=" 2. Nucleophilic Attack "]; Adduct -> Oxazoline [label=" 3. 5-endo-dig Cyclization "]; Oxazoline -> Oxazole [label=" 4. Base-promoted\nElimination "]; Oxazoline -> TsH [style=dashed, arrowhead=open, label=" Elimination of TsH "];

// Invisible nodes for alignment {rank=same; TosMIC; Base;} {rank=same; Anion; Aldehyde;} } dot Caption: Mechanistic pathway of the Van Leusen Oxazole Synthesis.

Core Mechanism 2: The Van Leusen Pyrrole Synthesis

TosMIC is also instrumental in constructing pyrrole rings, another critical scaffold in medicinal chemistry. The Van Leusen pyrrole synthesis typically involves the reaction of TosMIC with a Michael acceptor (an α,β-unsaturated compound) in the presence of a strong base like sodium hydride or sodium tert-butoxide.[13][14]

Mechanistic Causality: This reaction leverages the nucleophilicity of the TosMIC anion to initiate a Michael-type addition. The choice of a strong, non-nucleophilic base is key to ensure complete deprotonation of TosMIC without competing side reactions. The electron-withdrawing group on the Michael acceptor is essential for activating the alkene towards nucleophilic attack and ultimately becomes a substituent on the final pyrrole ring.[13]

Step-by-Step Mechanism:

-

Deprotonation: A strong base (e.g., NaH) deprotonates TosMIC to form the tosylmethyl isocyanide anion.

-

Michael Addition: The TosMIC anion acts as a Michael donor, adding to the β-position of the α,β-unsaturated carbonyl or nitrile compound. This conjugate addition forms a new enolate intermediate.

-

Cyclization & Tautomerization: The enolate intermediate undergoes an intramolecular nucleophilic attack on the isocyanide carbon. This is followed by a series of proton transfers (tautomerization) to form a dihydropyrrole intermediate.

-

Elimination: Similar to the oxazole synthesis, a final base-assisted elimination of p-toluenesulfinic acid occurs, driving the reaction to completion and forming the aromatic 3,4-disubstituted pyrrole.[14]

// Nodes TosMIC [label="TosMIC", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., NaH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion [label="TosMIC Anion\n(Michael Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; MichaelAcceptor [label="Michael Acceptor\n(α,β-unsaturated)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropyrrole [label="Dihydropyrrole\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrole [label="3,4-Disubstituted Pyrrole\n(Aromatic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {TosMIC, Base} -> Anion [label=" 1. Deprotonation ", arrowhead=open]; {Anion, MichaelAcceptor} -> Enolate [label=" 2. Michael Addition "]; Enolate -> Dihydropyrrole [label=" 3. Cyclization &\nTautomerization "]; Dihydropyrrole -> Pyrrole [label=" 4. Elimination of TsH "]; } dot Caption: Mechanistic pathway of the Van Leusen Pyrrole Synthesis.

Experimental Protocol: Van Leusen Synthesis of 5-Phenyl-oxazole

This protocol provides a representative, self-validating system for the synthesis of an oxazole using TosMIC. The causality is clear: the reaction of benzaldehyde with the TosMIC carbanion, followed by cyclization and elimination, directly yields the target heterocycle.

Table 1: Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 10.0 | Electrophile |

| TosMIC | 195.24 | 2.15 g | 11.0 | C-N Synthon |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |

| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (50 mL), benzaldehyde (1.06 g, 10.0 mmol), and TosMIC (2.15 g, 11.0 mmol).

-

Base Addition: While stirring the solution at room temperature, add anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one portion.

-

Scientific Rationale: K₂CO₃ is a suitable base for this transformation, strong enough to promote the reaction cascade but mild enough to prevent side reactions. Methanol acts as both the solvent and a proton source for workup.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Expert Insight: Heating provides the necessary activation energy for the cyclization and elimination steps. An excess of TosMIC ensures the complete conversion of the limiting aldehyde.

-

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Trustworthiness: The aqueous workup removes the inorganic base (K₂CO₃) and the water-soluble byproduct, potassium p-toluenesulfinate.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-phenyloxazole.

Conclusion: A Foundation for Innovation

TosMIC is far more than a simple C1 synthon; it is a densely functionalized building block whose predictable yet versatile reactivity empowers chemists to construct a vast array of valuable molecules.[6] From oxazoles and pyrroles to imidazoles and nitriles, the reaction pathways are governed by the fundamental principles of acidity, nucleophilicity, and the thermodynamic stability of the final aromatic products.[4][6] A thorough understanding of the mechanisms detailed in this guide provides not just a roadmap for established syntheses, but a compass for navigating the development of novel transformations. For professionals in drug discovery, mastering the application of TosMIC opens efficient and adaptable routes to the complex heterocyclic cores that lie at the heart of modern medicine.[2][3]

References

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). drugdiscovery.de. [Link]

-

TosMIC Whitepaper. Varsal Chemical. [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]

-

TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2019). ResearchGate. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. (2021). YouTube. [Link]

-

Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry. [Link]

-

One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

-

Mechanism of the Van Leusen reaction. (2013). Henry Rzepa's Blog. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. varsal.com [varsal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(Isocyano(tosyl)methyl)-3-methylbenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Isocyano(tosyl)methyl)-3-methylbenzene, a valuable reagent in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. While this specific derivative is not as extensively documented as its parent compound, Tosylmethyl isocyanide (TosMIC), its synthetic utility can be thoroughly understood through the well-established chemistry of α-substituted TosMIC reagents. This document will detail its chemical identity, extrapolate its synthesis and properties based on known methodologies, and explore its potential applications in the synthesis of novel pharmacologically active agents. Particular focus will be placed on the mechanistic underpinnings of its reactivity, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Nomenclature

-

Systematic Name: 1-(Isocyano(tosyl)methyl)-3-methylbenzene

-

CAS Number: 459216-21-8